molecular formula C10H12N2O B2635702 2-(1H-benzimidazol-2-yl)propan-2-ol CAS No. 59336-52-6

2-(1H-benzimidazol-2-yl)propan-2-ol

Cat. No. B2635702
CAS RN: 59336-52-6
M. Wt: 176.219
InChI Key: GRQAHHVRIFRTRC-UHFFFAOYSA-N
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Description

“2-(1H-benzimidazol-2-yl)propan-2-ol” is a chemical compound with the molecular weight of 176.22 . It is a powder at room temperature . The IUPAC name for this compound is 2-(1H-benzimidazol-2-yl)-2-propanol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12N2O/c1-10(2,13)9-11-7-5-3-4-6-8(7)12-9/h3-6,13H,1-2H3,(H,11,12) . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 226-229°C .

Scientific Research Applications

Synthesis and Chemical Modification

  • Modification for Tuberculostatic Activity : 2-(1H-Benzimidazol-2-yl)propan-2-ol derivatives have been synthesized for various applications, including tuberculostatic activity. A study demonstrated the moderate tuberculostatic activity of 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butan-1-ol, synthesized from a related compound (Shchegol'kov et al., 2013).

Biological and Medical Research

  • Antiviral Properties : Alkylated benzimidazole derivatives, including those related to this compound, have been explored for anti-HIV, anti-YFV (Yellow Fever Virus), and broad-spectrum antiviral properties (Srivastava et al., 2020).
  • Anticancer Agents : Benzimidazole compounds, including this compound derivatives, have shown promising results as anticancer agents. Specific compounds exhibited significant growth inhibition in non-small cell lung cancer cell lines (Husain et al., 2012).

Molecular and Structural Studies

  • DNA Binding and Cytotoxicity : Research has also focused on benzimidazole-containing compounds' ability to bind DNA and their cytotoxicity effects, making them potential candidates for cancer therapy (Paul et al., 2015).
  • Catalytic Uses in Chemistry : Some benzimidazole derivatives, including those related to this compound, have been used as catalysts in chemical reactions, such as transfer hydrogenation processes (Aydemir et al., 2014).

Crystal Engineering and Design

  • Crystal Engineering Applications : The benzimidazole moiety has been utilized in crystal engineering, demonstrating its utility in designing crystal structures for various applications (Matthews et al., 2003).

Drug Discovery and Design

  • Inhibitory Activity in Drug Design : Benzimidazole derivatives have shown potential as inhibitors in drug discovery, particularly in inhibiting specific enzymes or biological pathways, contributing to the treatment of diseases like Chagas disease (Balfour et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2,13)9-11-7-5-3-4-6-8(7)12-9/h3-6,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQAHHVRIFRTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59336-52-6
Record name 2-(1H-1,3-benzodiazol-2-yl)propan-2-ol
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